S-Trityl-L-cysteine
Overview
Description
S-Trityl-L-cysteine (STLC) is an organosulfur compound found in garlic plants . It exhibits anticancer and potential chemotherapeutic activities across several models . STLC acts as a mitotic inhibitor, inhibiting mitotic kinesin Eg5 and preventing separation of duplicated chromosomes and formation of bipolar spindles during mitosis .
Synthesis Analysis
S-Trityl-L-cysteine is commonly used as a reagent in solution phase peptide synthesis (SPPS) . It is also used as a metal-binding agent to synthesize substituted ferrocenoyl peptide conjugates using HBTU peptide coupling reagent for the cation-sensing applications solution via peptide-metal interactions .Molecular Structure Analysis
The molecular structure of S-Trityl-L-cysteine is complex and involves various interactions. A combination of molecular docking, receptor-guided QSAR, and molecular dynamics simulation studies of S-Trityl-L-cysteine analogues as Eg5 inhibitors has been performed to understand the structural features and key residues which are involved in the inhibition .Chemical Reactions Analysis
The triphenylmethyl (trityl; Trt or Tr) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides .Physical And Chemical Properties Analysis
S-Trityl-L-cysteine has a molecular weight of 363.47 . Its optical activity is [α]25/D +115°, c = 0.8 in 0.04 M ethanolic HCl . The melting point is 182-183 °C (dec.) (lit.) .Scientific Research Applications
Anticancer Activity and SIRT2 Inhibition : STLC is known for its anticancer activity due to its potent inhibitory effect on human mitotic kinesin Eg5. Modified STLC derivatives exhibit pronounced inhibition of SIRT2, a nicotinamide adenine dinucleotide-dependent deacetylase, and show enhanced solubility, which is crucial for clinical development. These derivatives have demonstrated cytotoxic effects against various cancer cell lines (Radwan et al., 2019).
Inhibition of Mitotic Progression : STLC specifically inhibits mitotic progression by blocking the formation of the bipolar mitotic spindle. This action does not prevent cell cycle progression at the S or G2 phases but specifically targets M phase with monoastral spindles. This specificity makes STLC a promising compound for the development of mitotic inhibitors (Skoufias et al., 2006).
Chiral Selector in Chromatography : S-trityl-(R)-cysteine is effective as a chiral selector in ligand-exchange chromatography for separating enantiomers of amino acids. This application is relevant for both analytical and preparative-scale separations (Natalini et al., 2008).
Role in Peptide Synthesis : STLC has been utilized in the synthesis of cysteine-rich peptides, demonstrating its importance in peptide chemistry. The methodology involves selectively converting tritylthio groups to disulfides, facilitating the preparation of cystine peptides (Kamber et al., 1980).
Cell Surface Property Alterations in Leukemia Cells : STLC and its analogs impact cell surface properties of leukemia cells, affecting membrane organization and barrier properties. This can interfere with nucleic acid and protein synthesis in these cells (Kessel et al., 1976).
Boron Complexes for Neutron Capture Therapy : Boron complexes of S-trityl-L-cysteine have potential applications in boron neutron capture therapy, a type of cancer treatment. This highlights STLC's role in developing therapeutic agents (Diaz et al., 2000).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-3-tritylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYFMLKORXJPO-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Trityl-L-cysteine | |
CAS RN |
2799-07-7 | |
Record name | S-Trityl-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2799-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Tritylthio-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Cysteine, S-(triphenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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